molecular formula C21H32N2O2 B5537092 2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol

2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol

Cat. No. B5537092
M. Wt: 344.5 g/mol
InChI Key: VJEPCTMENYZFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Conformational Analysis and Relative Configuration

Research on diazaspirodecanes, including those similar to the compound , has been significant in understanding the relative configuration and conformational preferences of spiro compounds. For instance, Guerrero-Alvarez et al. (2004) explored the relative configuration of diazaspirodecanes and other spiro compounds using NMR techniques, providing insights into their stereochemistry and conformational dynamics. This study is crucial for understanding the fundamental properties of spiro compounds and their potential applications in drug design and molecular recognition processes (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Synthesis and Structural Features

The synthesis and structural analysis of compounds with multiple stereogenic centers, including diazaspirodecanes, are crucial for the development of new pharmaceuticals and materials. Ismiyev et al. (2013) reported on the synthesis of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, demonstrating the regioselective condensation reactions and providing a foundation for further chemical modifications (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).

Conformationally Restricted Pseudopeptides

Spirolactams, closely related to diazaspiro[4.5]decane derivatives, have been studied for their use as conformationally restricted pseudopeptides. Fernandez et al. (2002) synthesized spirolactam derivatives to serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, useful in peptide synthesis and potentially in the development of novel therapeutics targeting specific protein-protein interactions (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Regioselective Synthesis and Molecular Mechanics

The regioselective synthesis of diazaspiro[4.5]decane derivatives and their structural analysis via molecular mechanics provides insights into their potential pharmaceutical applications. Farag, Elkholy, and Ali (2008) synthesized tetrazaspirodeca-diene derivatives, showcasing the versatility of spiro compounds in chemical synthesis and the importance of understanding their structural parameters for drug design (Farag, Elkholy, & Ali, 2008).

Antihypertensive Activity

Research into the antihypertensive activity of diazaspiro[4.5]decane derivatives underscores their potential in medicinal chemistry. Caroon et al. (1981) explored the antihypertensive effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, highlighting the therapeutic potential of spiro compounds in managing hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

properties

IUPAC Name

[4-(3-hydroxy-3-methylbutyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,25)9-8-17-4-6-18(7-5-17)19(24)23-15-12-21(16-23)10-13-22(3)14-11-21/h4-7,25H,8-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEPCTMENYZFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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